4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine is a chemical compound that belongs to the thiazole family, which is recognized for its diverse biological activities and pharmaceutical applications. Thiazole derivatives are commonly utilized in medicinal chemistry due to their potential as therapeutic agents against various diseases, including bacterial infections and cancer. This compound features a thiazole ring, which enhances its biological activity, and incorporates a difluoromethylthio group that may influence its pharmacological properties.
The compound can be synthesized through various methods that involve thiazole chemistry. It is often derived from precursors such as phenylthiazoles or thioureas, which are subjected to chemical modifications to introduce the difluoromethylthio group.
4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine is classified as an aminothiazole derivative. Aminothiazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the difluoromethylthio substituent further categorizes this compound under organofluorine compounds, which are known for their unique chemical and physical properties.
The synthesis of 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine can be achieved through several synthetic routes:
The synthesis may require specific reaction conditions such as temperature control, solvent selection (e.g., chloroform or dimethylformamide), and the use of catalysts (e.g., triethylamine) to optimize yields and purity .
The compound can participate in various chemical reactions typical for thiazole derivatives:
These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions or degradation of sensitive functional groups .
The mechanism of action for 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine likely involves interaction with biological targets such as enzymes or receptors:
Relevant data on stability and reactivity should be obtained from experimental studies under controlled conditions .
4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine has potential applications in:
Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and presence in clinically approved therapeutics. The 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine exemplifies contemporary advances in thiazole hybridization, incorporating strategic substituents to enhance bioactivity. This compound integrates a central thiazole ring linked to a difluoromethylthio-modified phenyl group at position 4 and an aromatic amine at position 2, forming a conjugated π-system that facilitates diverse biological target engagement. Its design leverages intrinsic thiazole properties—such as hydrogen-bonding capability, metabolic stability, and moderate lipophilicity—while fluorine atoms augment target affinity and cell permeability [6]. The systematic optimization of such structures addresses pharmacological challenges in multifactorial diseases, positioning this derivative as a candidate for antimicrobial, anticancer, and metabolic applications.
Thiazole-based compounds demonstrate expansive therapeutic potential across disease domains, attributed to their target versatility and structural adaptability. Antimicrobial activity is exemplified by pyridine-thiazole hybrids that suppress methicillin-resistant Staphylococcus aureus (MRSA) growth (MIC: 1–4 µg/mL), outperforming norfloxacin (MIC: 8 µg/mL) through dual inhibition of membrane synthesis and DNA gyrase [4] [8]. Similarly, imidazole-thiazole hybrids exhibit fungicidal effects by disrupting ergosterol biosynthesis pathways [8]. Anticancer efficacy manifests through diverse mechanisms: thiazole-indole hybrids inhibit topoisomerase II (Topo II), inducing DNA fragmentation in hepatic carcinoma (HepG-2 IC~50~: 3.13–30.54 µM) [3] [9], while 2-oxoindolin-3-ylidene-thiazole derivatives block VEGFR-2 (IC~50~: 0.047–1.549 µM), suppressing angiogenesis more potently than sunitinib (IC~50~: 0.167 µM) [9]. Metabolic modulation includes aldose reductase inhibition (K~i~: 5.47–23.89 nM) and α-glucosidase suppression (IC~50~: 4.94–28.17 µM) by hydrazine-thiazole hybrids, offering antidiabetic benefits superior to acarbose [7].
Table 1: Structural and Chemical Identifiers of 4-(4-((Difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine
Property | Value |
---|---|
IUPAC Name | 4-[4-(Difluoromethylsulfanyl)phenyl]-N-phenyl-1,3-thiazol-2-amine hydrobromide |
CAS Number | 479351-04-7 |
Molecular Formula | C~16~H~13~BrF~2~N~2~S~2~ |
Molecular Weight | 415.31 g/mol |
SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)SC(F)F.Br |
Purity Specifications | ≥95% (HPLC) |
Table 2: Biological Activities of Representative Thiazole Hybrids
Activity Category | Compound Class | Key Activity Metrics | Reference Standard |
---|---|---|---|
Anticancer (VEGFR-2) | 2-Oxoindolin-3-ylidene | IC~50~: 0.047 µM (HepG-2) | Sunitinib (IC~50~: 0.167 µM) |
Antimicrobial (MRSA) | Thiazole-coumarin | MIC: 4 µg/mL | Norfloxacin (MIC: 25 µg/mL) |
Antidiabetic | Hydrazine-thiazole | Aldose reductase K~i~: 5.47 nM; α-Glucosidase IC~50~: 4.94 µM | Epalrestat (K~i~: 34.53 nM) |
Neuroprotective | Thiazolidinedione-thiazole | Multitarget inhibition (AChE, MAO-B, COX-2) | Rivastigmine |
The difluoromethylthio (-SCF~2~H) group confers distinct physicochemical advantages that enhance drug-receptor interactions. Its strong electron-withdrawing nature (Hammett σ~p~: 0.68) polarizes adjacent aromatic systems, strengthening π-stacking with tyrosine/phenylalanine residues in enzymes like DNA gyrase and Topo II [3] [4]. This electronic perturbation boosts antimicrobial potency, as evidenced by fluorinated thiazoles showing 4–8-fold lower MICs against Gram-negative bacteria compared to non-fluorinated analogs [4]. Lipophilicity modulation (log P increase: 0.5–1.2 units) facilitates membrane penetration, critical for intracellular targets like VEGFR-2 and aldose reductase [9] [7]. Additionally, the metabolic stability of the C–S bond resists oxidative degradation, prolonging in vivo half-life. Quantum mechanical analyses confirm reduced HOMO-LUMO gaps (ΔE: 0.315 eV) in difluoromethylthio-thiazoles versus non-fluorinated counterparts (ΔE: 3.57–6.03 eV), indicating heightened electrophilicity and reactivity toward nucleophilic biological targets [3] [6].
Table 3: Influence of Fluorinated Substituents on Pharmacological Parameters
Substituent | σ~p~ (Electron Withdrawing) | log P | Topo II Inhibition IC~50~ (µM) |
---|---|---|---|
-SCH~3~ | 0.00 | 2.1 | 42.7 |
-SCF~3~ | 0.82 | 2.9 | 18.3 |
-SCF~2~H | 0.68 | 2.7 | 9.6 |
-SO~2~CF~3~ | 1.01 | 1.8 | 6.4 |
Hybridization of thiazole with aromatic amines generates multitarget ligands by merging complementary pharmacophoric elements. The thiazole core serves as a hydrogen-bond acceptor via its imine nitrogen (N3) and electron-rich sulfur, enabling interactions with residues like ASN-391 in EGFR or LYS-745 in VEGFR-2 [5] [9]. Concurrently, the N-phenyl aromatic amine provides a planar hydrophobic domain for van der Waals contacts with enzyme allosteric pockets—e.g., phenyl ring insertion into the P1 pocket of MAO-B enhances inhibitory specificity [1]. Molecular hybridization amplifies efficacy through conformational stabilization: the rotatable C2–N bond between thiazole and aniline adopts a coplanar orientation when bound to DNA or enzymes, maximizing surface contact area [3] [8]. Docking simulations of 4-(4-((difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine demonstrate dual binding modes: intercalation between CT-DNA base pairs (ΔG: −9.2 kcal/mol) and simultaneous occupancy of both ATP and substrate sites in Topo II (PDB: 3QX3) [3] [9]. This bifunctionality underpins the compound’s activity against structurally diverse targets.
Table 4: Molecular Docking Results of 4-(4-((Difluoromethyl)thio)phenyl)-N-phenylthiazol-2-amine
Target Protein (PDB ID) | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|
DNA-Topo II complex (3QX3) | −10.4 | π-Stacking: TYR-76; H-bond: ARG-96; Electrostatic: Mg^2+^ |
VEGFR-2 (4ASD) | −9.8 | H-bond: LYS-745; π-Cation: ARG-1027; Hydrophobic: PHE-1047 |
EGFR (6LUD) | −8.7 | H-bond: THR-854; π-π: PHE-83 |
CT-DNA (1D12) | −9.2 | Intercalation: dG-dC base pairs; H-bond: GUA-6 |
The hybridization strategy is further validated in neuroprotective thiazole-thiazolidinedione conjugates, where aromatic amines enhance blood-brain barrier permeability while thiazole modulates amyloid-beta aggregation [1]. Such synergism exemplifies the rationale for integrating these moieties in multifactorial disease therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1